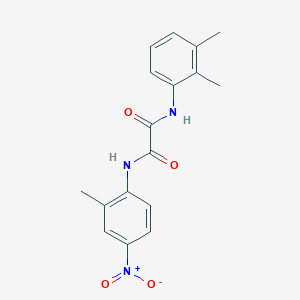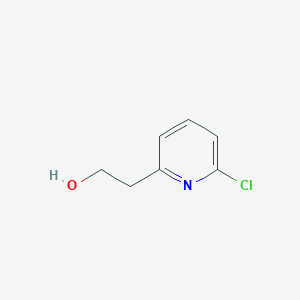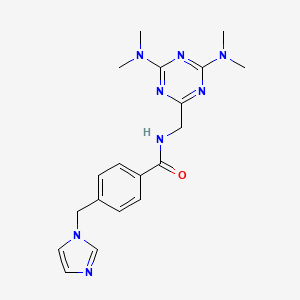
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxalamide family, which are known for their ability to inhibit enzymes and other biological processes. DNO has been shown to have a number of interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity. In
Applications De Recherche Scientifique
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new useful formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its potential application in synthesizing compounds like N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide for various research and industrial purposes (Mamedov et al., 2016).
Molecular-Based Magnets
Research by Lacroix et al. (2001) on hybrid molecular-based ferromagnets containing organic NLO (Non-Linear Optical) chromophores demonstrates the interplay between magnetic and NLO behavior. Although this study does not directly mention N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, it reflects the broader context of how similar compounds can contribute to the development of new materials with combined magnetic and optical properties (Lacroix et al., 2001).
Environmental and Biological Applications
The study by Pignatello and Sun (1995) on the complete oxidation of pesticides in water via the photoassisted Fenton reaction provides insights into the environmental applications of related oxalamide compounds in water treatment and environmental remediation. This research highlights the potential for compounds with similar structural features to be used in the degradation of toxic organic compounds in environmental settings (Pignatello & Sun, 1995).
Fluorescent Probes for Hypoxic Cells
Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia, utilizing a 4-nitroimidazole moiety as a hypoxic trigger. This study underscores the application of nitro-substituted compounds in biomedical research, particularly in imaging and diagnostics, which could be relevant to the derivatives of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Feng et al., 2016).
Catalysis and Polymerization
Chen et al. (2023) revealed the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions, indicating the catalytic potential of related oxalamide compounds in organic synthesis and polymerization processes (Chen et al., 2023).
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-5-4-6-15(12(10)3)19-17(22)16(21)18-14-8-7-13(20(23)24)9-11(14)2/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBEBNTTQTYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)




![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)

